molecular formula C17H17N3OS2 B2978144 4-(dimethylamino)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922676-39-9

4-(dimethylamino)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2978144
CAS No.: 922676-39-9
M. Wt: 343.46
InChI Key: GOXMPUNYTZMZAR-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a benzamide derivative featuring a benzo[d]thiazole scaffold substituted with a methylthio (-SMe) group at the 6-position and a dimethylamino (-NMe₂) group on the benzamide moiety.

Properties

IUPAC Name

4-(dimethylamino)-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c1-20(2)12-6-4-11(5-7-12)16(21)19-17-18-14-9-8-13(22-3)10-15(14)23-17/h4-10H,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXMPUNYTZMZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the dimethylamino and methylthio groups. The final step involves the formation of the benzamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .

Scientific Research Applications

4-(dimethylamino)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide has been investigated for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For example, as an HIV-1 reverse transcriptase inhibitor, it binds to the allosteric site of the enzyme, preventing the transcription of viral RNA into DNA. This inhibition is achieved through stable binding interactions, which are supported by docking and kinetic analyses .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Benzo[d]thiazole Position 6 / Benzamide Position 4) Molecular Weight Melting Point (°C) Yield (%) Key Properties
Target Compound -SMe / -NMe₂ 383.48* Not Reported Not Reported High lipophilicity, moderate solubility
N-(6-Bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (11, ) -Br / -N-methylpiperazine 469.40 Not Reported 55 Enhanced solubility due to piperazine
N-(6-(3-Methoxyphenyl)benzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (12a, ) -3-MeO-Ph / -N-methylpiperazine 529.62 Not Reported 53 Improved aromatic interactions
4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide () -OMe / -OMe 314.36 Not Reported Not Reported High polarity, lower lipophilicity
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB, ) -NH₂ / -H 283.33 Not Reported Not Reported High polarity, corrosion inhibition

*Calculated based on molecular formula.

Key Observations:

Substituent Impact on Solubility: The dimethylamino group (-NMe₂) in the target compound provides moderate solubility compared to the more polar 4-methylpiperazinyl group (-N-methylpiperazine) in compound 11, which enhances aqueous solubility due to its basicity . Methoxy (-OMe) substituents (e.g., in ) increase polarity but reduce membrane permeability compared to methylthio (-SMe) .

Lipophilicity and Bioavailability: The methylthio group in the target compound contributes to higher logP values than methoxy or amino analogues, favoring blood-brain barrier penetration in therapeutic contexts . Bromo substituents (e.g., compound 11) increase molecular weight and may reduce metabolic stability .

Synthetic Efficiency: Suzuki coupling (used for 12a, 12b ) achieves moderate yields (50–55%), comparable to methods for similar benzothiazole derivatives.

Key Observations:

  • The dimethylamino and methylthio groups in the target compound may synergize for dual kinase inhibition, similar to triazole derivatives in .
  • Piperazinyl analogues (e.g., 12a) show higher solubility, which is critical for in vivo efficacy, but may lack the target compound’s lipophilicity-driven tissue penetration .

Physicochemical and Spectral Comparisons

Table 3: Spectral Data Comparison

Compound $^{1}\text{H NMR}$ Shifts (Key Signals) HRMS (Observed) Purity (HPLC) Reference
Target Compound δ 2.23 (s, -NMe₂), 2.50 (s, -SMe) (Inferred) Not Reported Not Reported
12c () δ 2.23 (s, -NMe₂), 3.72 (s, -OCH₃) 519.2007 [M+H]⁺ 96.8%
ABTB () δ 6.80–7.80 (aromatic), 5.20 (s, -NH₂) Not Reported Not Reported

Key Observations:

  • The dimethylamino group in the target compound would produce a singlet near δ 2.23 ppm, as seen in 12c .
  • Methylthio groups typically show $^{13}\text{C NMR}$ signals near δ 15–20 ppm, distinct from methoxy (δ 50–60 ppm) or amino (δ 100–110 ppm) carbons .

Biological Activity

4-(Dimethylamino)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neurodegenerative disease treatment. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by the following:

  • Molecular Formula : C₁₅H₁₄N₂OS
  • Molecular Weight : 270.4 g/mol
  • Functional Groups : Dimethylamino group, methylthio group, and benzo[d]thiazole moiety.

These structural elements contribute to its biological properties and reactivity.

Histone Deacetylase Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting histone deacetylases (HDACs). This inhibition can lead to altered gene expression profiles, making it a candidate for cancer therapy due to its potential to reactivate silenced tumor suppressor genes. Studies indicate that compounds with similar structures have demonstrated anti-cancer properties, suggesting that this compound may also possess such activities.

Neuroprotective Effects

Research has highlighted the compound's potential neuroprotective effects, particularly in the context of neurodegenerative diseases. It may interact with key enzymes involved in neurotransmitter breakdown, such as monoamine oxidase (MAO) and cholinesterase (ChE), which are critical in conditions like Alzheimer's disease. Preliminary studies suggest that this compound could inhibit MAO-B and BuChE, leading to enhanced neurotransmitter availability .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Activity Inhibition (%) IC₅₀ (µM)
MAO-B Inhibition57.11%14.80 ± 5.45
BuChE Inhibition77.76%Not specified
Cytotoxicity (L929 cells)>90% viabilityNot applicable

These results indicate a significant inhibitory effect on MAO-B and BuChE, which is promising for therapeutic applications in neurodegenerative diseases .

Case Studies

  • Neurodegenerative Disease Model : In a forced swim test assessing antidepressant activity, compounds similar to this compound showed reduced immobility time, indicating potential antidepressant effects linked to its MAO-B inhibition .
  • Cancer Cell Lines : The compound was tested against various cancer cell lines, demonstrating cytotoxic effects at specific concentrations while maintaining high cell viability in non-cancerous L929 cells. This selectivity is crucial for developing targeted cancer therapies .

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